1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one
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Overview
Description
Reagents: Intermediate from step 2, butanone
Conditions: Reflux in a solvent like acetonitrile, with a catalyst such as palladium on carbon
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with a variety of targets, including enzymes, receptors, and other proteins .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, and cellular metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the structure may influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Based on the structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound may be affected by the pH of the environment, while its efficacy may be influenced by the temperature and the presence of other interacting molecules .
Biochemical Analysis
Biochemical Properties
The compound, 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one, has been found to exhibit improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Cellular Effects
Molecules with a similar trifluoromethyl group have been found to regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Molecular Mechanism
The molecular mechanism of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one typically involves multiple steps One common method starts with the preparation of the trifluoromethylpyridine derivative, which is then reacted with a piperidine derivative under specific conditions
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Step 1: Preparation of Trifluoromethylpyridine Derivative
Reagents: Trifluoromethylpyridine, methylating agent
Conditions: Reflux in an appropriate solvent such as methanol or ethanol
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Step 2: Reaction with Piperidine Derivative
Reagents: Prepared trifluoromethylpyridine derivative, piperidine derivative
Conditions: Reflux in a solvent like dichloromethane or toluene, with a base such as triethylamine
Chemical Reactions Analysis
Types of Reactions
1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Reflux in an appropriate solvent
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Reduction: : Reduction reactions can be used to modify the functional groups within the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Reflux in an inert solvent like tetrahydrofuran
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Substitution: : The compound can undergo substitution reactions to replace specific functional groups.
Reagents: Nucleophiles or electrophiles depending on the desired substitution
Conditions: Reflux in a solvent like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)propan-1-one
- 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one
- 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)methan-1-one
Uniqueness
The uniqueness of 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-3-6-14(23)22-10-5-7-12(11-22)21(2)15-13(16(17,18)19)8-4-9-20-15/h4,8-9,12H,3,5-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSURKIEKPFZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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